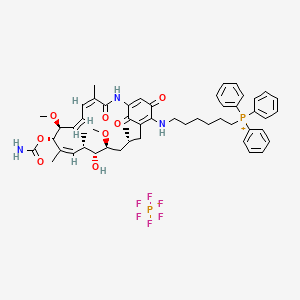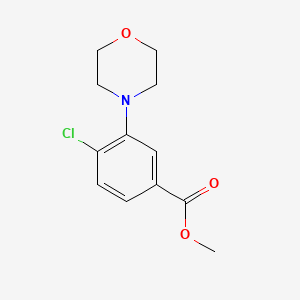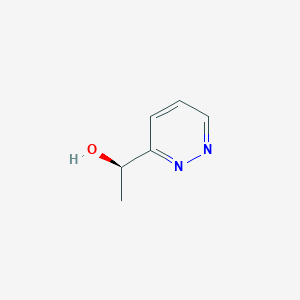
(1R)-1-Pyridazin-3-ylethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-Pyridazin-3-ylethanol: is a chemical compound with the molecular formula C6H8N2O and a molecular weight of 124.14 g/mol . It is a derivative of pyridazine, a heterocyclic aromatic organic compound containing two adjacent nitrogen atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-Pyridazin-3-ylethanol typically involves the reaction of pyridazine derivatives with appropriate reagents under controlled conditions. One common method is the Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers. This reaction provides functionalized pyridazines with high regiocontrol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
(1R)-1-Pyridazin-3-ylethanol: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridazin-3(2H)-one derivatives, which are known for their diverse pharmacological activities.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: Substitution reactions at different positions of the pyridazine ring can lead to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as chromium(VI) oxide or potassium permanganate under acidic conditions.
Reduction reactions might involve sodium borohydride or lithium aluminum hydride .
Substitution reactions can be carried out using halogenating agents like bromine or chlorine in the presence of a suitable solvent.
Major Products Formed:
Oxidation typically results in the formation of pyridazin-3(2H)-one derivatives.
Reduction can produce various reduced forms of the compound.
Substitution reactions yield a range of substituted pyridazine derivatives.
Scientific Research Applications
(1R)-1-Pyridazin-3-ylethanol: has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound and its derivatives are studied for their biological activities, such as antimicrobial, antidepressant, anti-hypertensive, and anticancer properties.
Medicine: Pyridazine derivatives are explored for their potential use in drug development due to their diverse pharmacological effects.
Industry: The compound is used in the production of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism by which (1R)-1-Pyridazin-3-ylethanol exerts its effects involves its interaction with specific molecular targets and pathways. The compound's unique structure allows it to bind to receptors or enzymes, leading to various biological responses. The exact mechanism may vary depending on the specific derivative and its application.
Comparison with Similar Compounds
(1R)-1-Pyridazin-3-ylethanol: is compared with other similar compounds, such as:
Pyridazin-3(2H)-one derivatives: These compounds share similar pharmacological properties and are used in drug development.
Other pyridazine derivatives: These compounds exhibit a wide range of biological activities and are used in various applications.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C6H8N2O |
|---|---|
Molecular Weight |
124.14 g/mol |
IUPAC Name |
(1R)-1-pyridazin-3-ylethanol |
InChI |
InChI=1S/C6H8N2O/c1-5(9)6-3-2-4-7-8-6/h2-5,9H,1H3/t5-/m1/s1 |
InChI Key |
REKAZYZDOBKGMH-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C1=NN=CC=C1)O |
Canonical SMILES |
CC(C1=NN=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


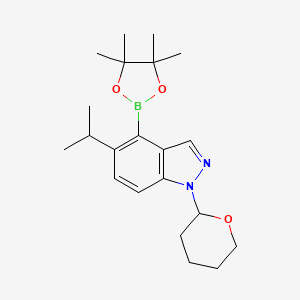

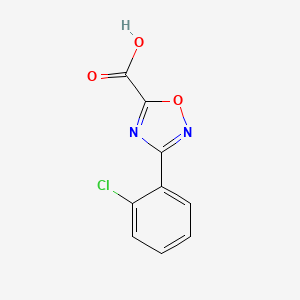
![(7R)-1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazin-7-ol oxalic acid](/img/structure/B15362943.png)
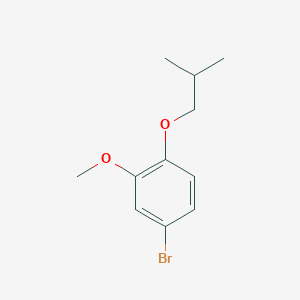

![tert-butyl (1S,4S)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B15362956.png)
![[(3aR,4S,6aR,9R,9aS,9bS)-9-hydroxy-9-methyl-3,6-dimethylidene-2-oxo-3a,4,5,6a,9a,9b-hexahydroazuleno[4,5-b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B15362971.png)
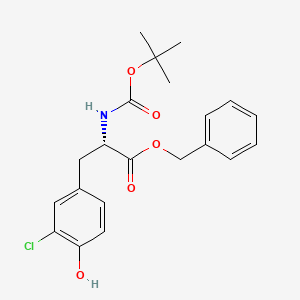
![tert-butyl N-[(2S)-1-cyano-1-hydroxy-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]carbamate](/img/structure/B15362977.png)
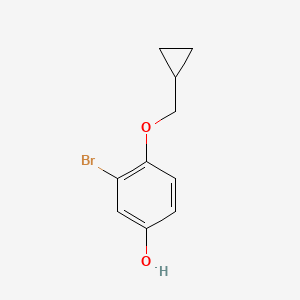
![6-Bromo-N,N-bis[(4-methoxyphenyl)methyl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B15362995.png)
